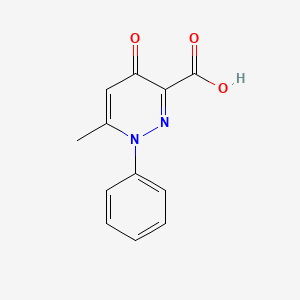

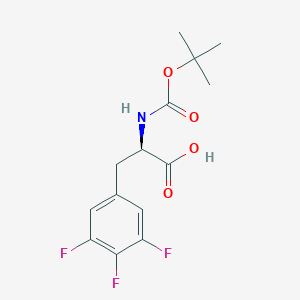

6-甲基-4-氧代-1-苯基-1,4-二氢哒嗪-3-羧酸

货号:

B1273243

CAS 编号:

68254-08-0

分子量:

230.22 g/mol

InChI 键:

IYLQQYCKWAAZLD-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid (6-MOPC) is a pyridazine compound with a wide range of applications in the fields of science and medicine. It is used in organic synthesis for the production of various compounds, and has been extensively studied for its biochemical and physiological effects. In

科学研究应用

合成与结构分析

- 甲酯合成:已合成相关化合物的甲酯,提供了对类似结构的化学行为和潜在应用的见解 (Gein 等,2009)。

- 化合物形成:研究包括杂环[2,3-b]噻嗪和噻唑[3,2-a]嘧啶等复杂结构的合成,展示了相关化合物形成多种化学结构的多功能性 (Kappe & Roschger,1989)。

- 热解和重排:研究探索了类似化合物的热解和重排,表明在新型化学结构合成中的潜在应用 (Maeba & Castle,1979)。

- 合成与表征:已经报道了相关化合物的合成及其随后的结构表征,有助于了解它们的化学性质 (Mishra 等,2010)。

生物学和药理学应用

- 体外药理学筛选:一些衍生物已对其抗菌活性进行了评估,展示了相关化学结构的潜在医学应用 (Dey 等,2022)。

- C-Met 激酶抑制剂:针对新型化合物(含有类似结构)对 c-Met 激酶的抑制活性及其对癌细胞系的细胞毒活性进行的研究表明在癌症治疗中的潜在应用 (Liu 等,2020)。

化学性质和相互作用

- 晶体结构分析:对相关化合物晶体结构的研究有助于了解它们的化学行为以及在材料科学中的潜在应用 (Bortoluzzi 等,2011)。

- 特定的分子相互作用:对甲基化衍生物的互变异构形式、分子间相互作用和亲脂性的研究提供了对类似化合物的化学性质和潜在应用的见解 (Katrusiak 等,2011)。

安全和危害

属性

IUPAC Name |

6-methyl-4-oxo-1-phenylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17)13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLQQYCKWAAZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382765 | |

| Record name | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68254-08-0 | |

| Record name | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

In a separate flask; 9.08 g of aniline is mixed with 37.5 ml of concentrated hydrochloric acid and 47 ml of water. The resulting solution is maintained at about 5° to 10° and a solution of 7.13 g of sodium nitrite in 24 ml of water is added. The resulting solution of phenyldiazonium chloride is added dropwise to the stirred pyrone solution, while maintaining a temperature of about 5° to 10°. The pH is maintained at about 8 to 9 by the addition of small amounts of sodium hydroxide solution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

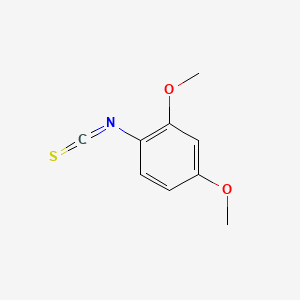

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)